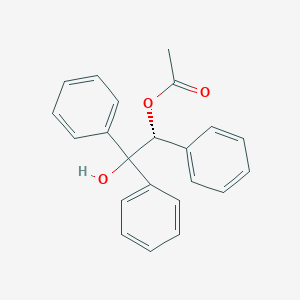
(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate
Vue d'ensemble
Description
®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is a chiral compound known for its enantiomeric purity and significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and three phenyl groups attached to an ethyl acetate backbone. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the enzymatic kinetic resolution of racemic alcohols or esters using lipases. For instance, the lipase-catalyzed hydrolysis of racemic aryloxy-propan-2-yl acetates can yield enantiomerically pure ®-acetates . The reaction conditions often include the use of phosphate buffer at pH 7.0 with acetonitrile as a co-solvent, at temperatures around 30°C .
Industrial Production Methods
Industrial production of ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate may involve large-scale enzymatic processes due to their efficiency and selectivity. The use of immobilized lipases on various supports can enhance the stability and reusability of the enzymes, making the process more cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the acetate group results in the formation of alcohols .
Applications De Recherche Scientifique
®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and stereoselective biocatalysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring enantiomeric purity.
Mécanisme D'action
The mechanism of action of ®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and acetate groups play crucial roles in these interactions, facilitating binding and subsequent chemical transformations. The pathways involved often include stereoselective catalysis, where the chiral nature of the compound influences the outcome of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate: The enantiomer of the compound, which has different stereochemical properties.
2-hydroxy-1,2,2-triphenylethanol: Lacks the acetate group, resulting in different reactivity and applications.
2-hydroxy-1,2,2-triphenylethyl chloride: Contains a chloride group instead of an acetate, leading to different substitution reactions.
Uniqueness
®-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring high enantiomeric purity and specific stereochemical outcomes .
Propriétés
IUPAC Name |
[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZCXZLVDUDHP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357412 | |
| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95061-47-5 | |
| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate useful in stereoselective synthesis?
A1: this compound, or (R)-HYTRA, acts as a valuable chiral auxiliary due to its ability to control the stereochemical outcome of reactions. Specifically, it is commonly employed in its doubly deprotonated form, which readily undergoes aldol reactions. The bulky triphenylmethyl group creates significant steric hindrance, forcing incoming electrophiles to approach from a specific direction. This steric control leads to the formation of predominantly one enantiomer of the desired product. [, , ]
Q2: Can you provide an example of this compound's application in synthesizing a specific compound?
A2: One notable application of (R)-HYTRA is in the synthesis of (R)-3-hydroxy-4-methylpentanoic acid. [] This is achieved through an aldol reaction between the doubly deprotonated (R)-HYTRA and isobutyraldehyde. The steric influence of the triphenylmethyl group in (R)-HYTRA ensures high enantioselectivity, yielding the desired (R)-3-hydroxy-4-methylpentanoic acid with excellent enantiomeric excess (86-92%). []
Q3: How is this compound utilized in the synthesis of enantiomerically pure deoxy- and aminodeoxyfuranosides?
A3: (R)-HYTRA plays a crucial role in synthesizing enantiomerically pure deoxy- and aminodeoxyfuranosides by acting as a precursor to (R)-3-hydroxy-4-pentenoic acid. [] This acid serves as a key intermediate in the multi-step synthesis. The process involves an aldol reaction between doubly deprotonated (R)-HYTRA and acrolein, followed by iodolactonization to generate the furanone skeleton. Subsequent reduction and functional group manipulations using the introduced halogen atom allow access to various deoxy- and aminodeoxyfuranosides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



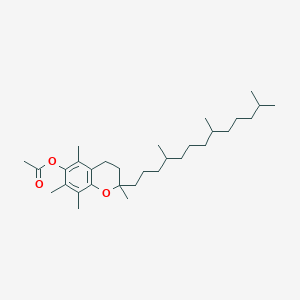
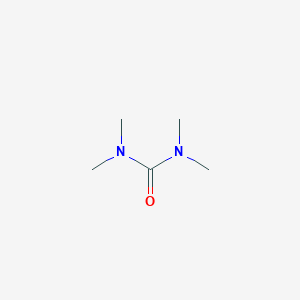
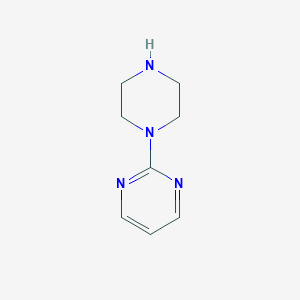
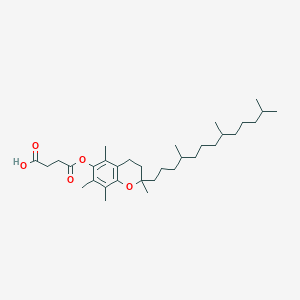
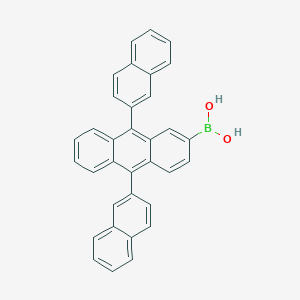
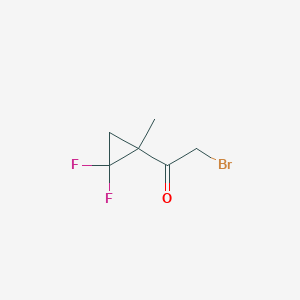
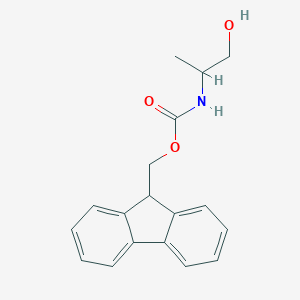
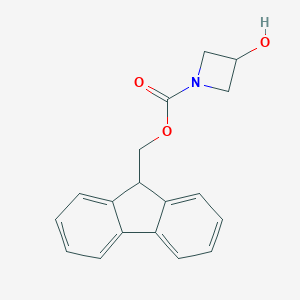

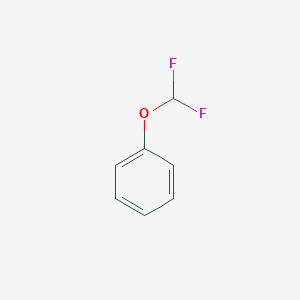
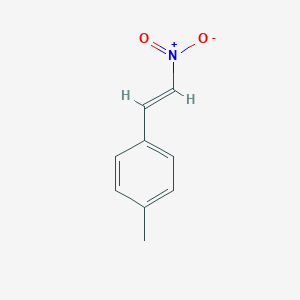
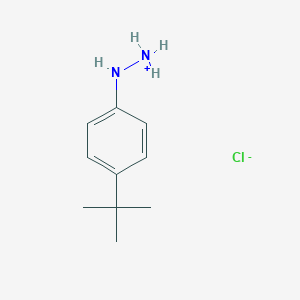
![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)
